molecular formula C19H21ClN2S B1623531 Clorotepine, (R)- CAS No. 41931-05-9

Clorotepine, (R)-

Cat. No.: B1623531
CAS No.: 41931-05-9
M. Wt: 344.9 g/mol
InChI Key: XRYLGRGAWQSVQW-QGZVFWFLSA-N
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Description

Clorotepine, (R)- (IUPAC: 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine) is a stereoisomer of the antipsychotic agent clorotepine, classified under the thiepin class of compounds. Its molecular formula is C₁₉H₂₁ClN₂S (monoisotopic mass: 344.111397 Da), featuring a dihydrodibenzo[b,f]thiepin core substituted with a chloro group and a 4-methylpiperazine moiety . As a dopamine antagonist, it exhibits high binding affinity to dopamine receptors, with an IC₅₀ of 2.4 nM . Clorotepine, (R)- is regulated under HS code 29349990 and is recognized by the U.S. FDA under the Unique Ingredient Identifier (UNII) E65W20MU7A .

Properties

CAS No.

41931-05-9

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

1-[(5R)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine

InChI

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m1/s1

InChI Key

XRYLGRGAWQSVQW-QGZVFWFLSA-N

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Clorotepine vs. Clothiapine

Clothiapine (C₁₈H₁₈ClN₃S) shares structural similarities but differs in its heterocyclic scaffold. While clorotepine contains a dihydrodibenzo[b,f]thiepin ring, clothiapine incorporates a dibenzo[b,f][1,4]thiazepine system. This structural divergence leads to distinct receptor interactions:

  • Clorotepine : Primarily a dopamine D₂ receptor antagonist .
  • Clothiapine : Dual serotonin (5-HT₂) and dopamine (D₂) antagonist , broadening its therapeutic profile .

Clinical Implications : Clothiapine’s dual antagonism may reduce extrapyramidal side effects compared to clorotepine’s selective dopamine targeting .

Clorotepine vs. Quetiapine

Quetiapine (C₂₁H₂₅N₃O₂S) is a dibenzo[b,f][1,4]thiazepine derivative modified with a piperazinyl-ethoxy chain. Key distinctions include:

  • Structural Features : Quetiapine’s extended side chain enhances atypical antipsychotic activity by targeting serotonin (5-HT₂A) and histamine (H₁) receptors .
  • Pharmacokinetics : Quetiapine is commonly administered as a fumarate or hemifumarate salt to improve solubility, whereas clorotepine is often formulated as a maleate salt .

Therapeutic Use : Quetiapine is approved for schizophrenia and bipolar disorder, while clorotepine’s clinical applications remain less defined, with historical use in psychosis at doses up to 2 mg (route unspecified) .

Tabulated Comparison of Key Parameters

Parameter Clorotepine, (R)- Clothiapine Quetiapine Fumarate
Molecular Formula C₁₉H₂₁ClN₂S C₁₈H₁₈ClN₃S 2C₂₁H₂₅N₃O₂S·C₄H₄O₄
Core Structure Dihydrodibenzo[b,f]thiepin Dibenzo[b,f][1,4]thiazepine Dibenzo[b,f][1,4]thiazepine
Primary Targets Dopamine D₂ receptor Dopamine D₂, Serotonin 5-HT₂ 5-HT₂A, H₁, α₁-adrenergic
IC₅₀ (nM) 2.4 (Dopamine) Not Reported 5-HT₂A: 148; D₂: 329
Salt Form Maleate Base form Fumarate/Hemifumarate
Regulatory Status FDA UNII: E65W20MU7A INN: Clotiapine FDA Approved (SCH, BPD)

Mechanistic and Clinical Considerations

  • Receptor Selectivity : Clorotepine’s high D₂ affinity may correlate with stronger antipsychotic efficacy but increased risk of motor side effects. In contrast, clothiapine and quetiapine’s broader receptor profiles mitigate these risks .
  • Classification: Under ICD-10, clorotepine is categorized under T44.3 (autonomic nervous system drugs), while clothiapine falls under T43.5 (antipsychotics), reflecting differences in therapeutic categorization .

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